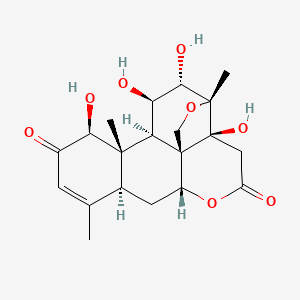

Samaderine E

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

64356-67-8 |

|---|---|

Fórmula molecular |

C20H26O8 |

Peso molecular |

394.4 g/mol |

Nombre IUPAC |

(1R,2S,6R,8S,12S,13S,14R,15R,16S,17R)-2,12,15,16-tetrahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione |

InChI |

InChI=1S/C20H26O8/c1-8-4-10(21)15(24)17(2)9(8)5-11-19-7-27-18(3,16(25)13(23)14(17)19)20(19,26)6-12(22)28-11/h4,9,11,13-16,23-26H,5-7H2,1-3H3/t9-,11+,13+,14+,15+,16-,17-,18+,19+,20+/m0/s1 |

Clave InChI |

MGGPOESVKAWHRB-KZOVRTNRSA-N |

SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(CC(=O)O3)O)(OC5)C)O)O)C)O |

SMILES isomérico |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4(CC(=O)O3)O)(OC5)C)O)O)C)O |

SMILES canónico |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(CC(=O)O3)O)(OC5)C)O)O)C)O |

Otros números CAS |

64356-67-8 |

Sinónimos |

14-epi-samaderine E samaderine E |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies for Samaderine E

Botanical Sources and Geographic Distribution of Samaderine E-Producing Species

This compound is primarily isolated from plant species belonging to the Simaroubaceae family. The most prominent source is Samadera indica, also known by its synonym Quassia indica. kau.inwikipedia.org Other species within this family, such as Quassia amara, Quassia africana, and various Brucea species, are also known to produce a variety of quassinoids, although the presence of this compound specifically is most strongly associated with Samadera indica. nih.govtandfonline.comresearchgate.netthieme-connect.comrsc.org

The geographical distribution of these plant species is largely pantropical. Samadera indica is found extensively in the evergreen forests and along the backwaters of South India. kau.intsijournals.com It is also distributed from India eastward to the Solomon Islands. prota4u.org Quassia africana is a shrubby tree native to the swampy forests of Nigeria and Angola. thieme-connect.com The genus Quassia itself comprises about 40 species with a major center of diversity in South and Central America. prota4u.org Brucea javanica, another significant source of various quassinoids, is also found in this tropical belt. nih.govtandfonline.comeurekaselect.com

Table 1: Botanical Sources and Distribution of this compound and Related Quassinoid-Producing Plants

| Species | Family | Common Name(s) | Geographic Distribution | Primary Source of this compound |

|---|---|---|---|---|

| Samadera indica (Quassia indica) | Simaroubaceae | Niepa Bark Tree, Karinjotta | South India, extending to the Solomon Islands kau.inprota4u.org | Yes wikipedia.orgrsc.orgprota4u.org |

| Quassia amara | Simaroubaceae | Bitterwood Tree | South and Central America, cultivated in the tropics prota4u.orgquasix.eu | No, but a source of other quassinoids rsc.org |

| Quassia africana | Simaroubaceae | - | Nigeria, Angola thieme-connect.com | No, but a source of other quassinoids researchgate.netthieme-connect.complantaedb.com |

| Brucea javanica | Simaroubaceae | - | Tropical regions | No, but a significant source of various quassinoids nih.govtandfonline.comeurekaselect.comnih.govfrontiersin.org |

Extraction Techniques for this compound from Plant Matrices

The initial step in isolating this compound involves extracting the compound from the plant material, typically the bark, wood, or seeds of Samadera indica. kau.in The process generally begins with the collection and drying of the plant parts. tsijournals.com These are then powdered to increase the surface area for efficient extraction. tsijournals.com

Solvent extraction is the most common method employed. Various organic solvents are used to draw out the quassinoids from the powdered plant matrix. Methanolic extraction has been successfully used for obtaining quassinoids from Brucea javanica and Samadera indica. wikipedia.orgnih.govresearchgate.netsdiarticle4.com Ethanol is another frequently used solvent for extracting constituents from Quassia africana and Samadera indica. thieme-connect.comresearchgate.netresearchgate.net Less polar solvents like hexane (B92381) and toluene (B28343) have also been utilized, particularly for preliminary phytochemical screening. tsijournals.com The choice of solvent is crucial as it determines the efficiency and selectivity of the extraction process. Following the initial extraction, the crude extract is typically concentrated under reduced pressure to remove the solvent. mdpi.com

Chromatographic Purification Strategies for this compound Isolation

Following extraction, the resulting crude mixture contains this compound along with a multitude of other phytochemicals. Therefore, a series of chromatographic techniques are essential to isolate the pure compound.

Column chromatography (CC) is a fundamental purification step. The crude extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. thieme-connect.comeurekaselect.com Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent system), allowing for their separation.

Further purification often involves more advanced chromatographic methods. These can include:

Sephadex Column Chromatography: This technique separates molecules based on their size. It has been used in the isolation of quassinoids from Brucea javanica. eurekaselect.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that uses a non-polar stationary phase and a polar mobile phase. It is a powerful tool for the final purification of compounds like this compound, ensuring high purity. eurekaselect.commdpi.com

Preparative Thin-Layer Chromatography (TLC): This method can be used for small-scale purification where compounds are separated on a plate coated with an adsorbent material. thieme-connect.com

The successful isolation and structural elucidation of this compound relies on a combination of these chromatographic strategies, often followed by spectroscopic analysis to confirm the chemical structure. tandfonline.comeurekaselect.com

Advances in Large-Scale Isolation of this compound for Academic Research Applications

While detailed protocols for the industrial-scale production of this compound are not widely published, the principles of scaling up from laboratory methods are well-established in natural product chemistry. The primary challenge in large-scale isolation is to maintain the efficiency and resolution of the purification process while handling significantly larger quantities of plant material and extracts.

For academic research, which often requires milligram to gram quantities of the pure compound, the focus is on optimizing the established extraction and chromatographic procedures. This may involve using larger chromatography columns and solvent volumes. The development of more efficient and selective extraction techniques can also contribute to obtaining higher yields of the crude extract, which in turn simplifies the subsequent purification steps. While the total synthesis of this compound and its analogues has been achieved, extraction from natural sources remains a primary route for obtaining this compound for research purposes. researchgate.netuef.fiwhiterose.ac.uk The continued interest in the biological activities of quassinoids drives the need for efficient isolation methods to supply material for further investigation. researchgate.net

Advanced Structural Characterization and Elucidation of Samaderine E

Spectroscopic Analysis of Samaderine E: Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure of this compound.

The ¹H NMR spectrum reveals the number of different types of protons present in the molecule, their relative numbers, and their electronic environment. nih.gov Chemical shifts (δ), measured in parts per million (ppm), indicate the level of shielding or deshielding of a proton, providing clues about nearby functional groups. nih.gov For instance, protons attached to carbons bearing electronegative atoms like oxygen will appear at higher chemical shifts (downfield). The splitting pattern of each signal, arising from spin-spin coupling with neighboring protons, helps to establish the connectivity between adjacent carbon atoms. spcmc.ac.in

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ceitec.cz Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a direct count of the carbon atoms. ceitec.cz The chemical shift of each carbon signal indicates its chemical environment, such as whether it is part of an alkyl, alkene, carbonyl, or other functional group. ceitec.cz Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 1: Representative ¹H and ¹³C NMR Data for Quassinoid Structures Similar to this compound

| Atom | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |

|---|---|---|

| 1 | 198.2 | - |

| 2 | 128.5 | 5.90 (d, 10.0) |

| 3 | 158.0 | 7.30 (d, 10.0) |

| 4 | 34.5 | - |

| 5 | 45.1 | 2.80 (dd, 12.0, 4.0) |

| 6 | 27.8 | 1.80 (m), 1.65 (m) |

| 7 | 78.9 | 4.20 (t, 8.0) |

| 8 | 45.3 | - |

| 9 | 48.2 | 2.10 (m) |

| 11 | 72.5 | 4.00 (d, 2.0) |

| 12 | 70.1 | 3.80 (s) |

| 13 | 50.2 | 2.50 (m) |

| 14 | 165.4 | - |

| 15 | 118.9 | 5.40 (s) |

| 16 | 170.5 | - |

| 17 (CH₃) | 10.5 | 1.15 (s) |

| 18 (CH₃) | 20.8 | 1.25 (d, 7.0) |

| 19 (CH₃) | 18.5 | 1.05 (s) |

| 20 (OCH₃) | 58.3 | 3.65 (s) |

Note: This table presents generalized data for educational purposes and may not represent the exact values for this compound.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of molecules like this compound. sdsu.edu These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks throughout the molecule and confirming the connectivity established from ¹H NMR splitting patterns. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing a definitive map of one-bond C-H connections. wikipedia.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded, such as linking quaternary carbons to nearby protons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space interactions between protons that are in close proximity, generally within 5 Å. libretexts.org This is particularly valuable for determining the relative stereochemistry of the molecule by identifying which protons are on the same face of a ring system. libretexts.org

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound.

¹H NMR and ¹³C NMR Spectral Interpretation for this compound Structure Determination

Mass Spectrometry (MS) Characterization of this compound: High-Resolution Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. idtdna.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a molecule. pg.edu.plyoutube.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. researchgate.net In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net A key advantage of ESI is that it typically produces intact molecular ions (or quasi-molecular ions, such as [M+H]⁺ or [M+Na]⁺), with minimal fragmentation. researchgate.net High-resolution ESI-MS can determine the molecular weight of this compound with high precision, allowing for the confident determination of its molecular formula. ebi.ac.uk

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to elucidate the structure of a molecule. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, the molecular ion of this compound, selected in the first stage of mass analysis, is subjected to fragmentation through collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. nationalmaglab.org

The way a molecule breaks apart—its fragmentation pattern—provides a wealth of structural information. msu.edulibretexts.org The fragmentation of quassinoids like this compound is often characterized by specific losses of functional groups and cleavages of the ring system. whitman.edu By analyzing the m/z values of the fragment ions, chemists can deduce the presence of specific substructures and how they are connected within the parent molecule. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Molecular Weight Determination

X-ray Crystallography for Absolute Stereochemistry Determination of this compound and Related Quassinoids

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, determining its absolute configuration—the precise three-dimensional arrangement of its atoms—often requires X-ray crystallography. sydney.edu.auyoutube.comutsunomiya-u.ac.jp This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org

The way X-rays are scattered by the electrons in the crystal allows for the calculation of an electron density map, which reveals the positions of the individual atoms in the crystal lattice. wikipedia.org This provides an unambiguous determination of the molecule's three-dimensional structure, including the absolute stereochemistry of all chiral centers. wikipedia.org The structures of many quassinoids, including compounds closely related to this compound, have been definitively established using single-crystal X-ray analysis. researchgate.netrsc.org This technique remains the gold standard for determining the absolute configuration of complex natural products. nih.gov

Chiroptical Spectroscopy (CD/ORD) in this compound Stereochemical Assignments

Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for assigning the absolute stereochemistry of chiral molecules such as this compound. chiralabsxl.comnsf.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. photophysics.combiologic.net

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. photophysics.com This differential absorption results in a characteristic ECD spectrum with positive or negative peaks, known as Cotton effects, which are directly related to the molecule's absolute configuration. biologic.netmgcub.ac.in For complex molecules like this compound, the experimental ECD spectrum is typically compared with theoretically calculated spectra for all possible stereoisomers. chiralabsxl.com The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration. encyclopedia.pub The sensitivity of ECD to conformational changes also provides valuable information about the spatial arrangement of the molecule in solution. pace.edumdpi.com

Optical Rotatory Dispersion (ORD):

ORD measures the rotation of the plane of polarized light as a function of wavelength. biologic.nettrygvehelgaker.no The resulting ORD curve, especially in the region of an absorption band (anomalous dispersion), is also characteristic of a molecule's stereochemistry. mgcub.ac.in While ECD has largely replaced ORD for routine stereochemical assignments due to its simpler spectral interpretation, ORD remains a valuable complementary technique. biologic.netpace.edu The relationship between ECD and ORD is described by the Kronig-Kramers relations, which allow for the interconversion of the two types of spectra. biologic.net

The stereochemical assignment of this compound would involve the following steps:

Acquisition of the experimental ECD and/or ORD spectrum of the natural product.

Computational generation of theoretical ECD/ORD spectra for all possible diastereomers of the proposed this compound structure.

Comparison of the experimental spectrum with the calculated spectra to determine the best fit and thus assign the absolute configuration. chiralabsxl.comencyclopedia.pub

The sign and magnitude of the Cotton effects in the ECD spectrum are crucial for this assignment. A positive Cotton effect indicates that the left-circularly polarized light is absorbed more strongly, while a negative effect signifies stronger absorption of right-circularly polarized light. photophysics.com

| Technique | Principle | Information Gained for this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. photophysics.com | Determination of absolute configuration by comparing experimental and calculated spectra. Provides information on molecular conformation in solution. chiralabsxl.compace.edu |

| Optical Rotatory Dispersion (ORD) | Rotation of the plane of polarized light as a function of wavelength. biologic.net | Complements ECD data for stereochemical assignment. biologic.netpace.edu |

Computational Chemistry Approaches to this compound Structure Verification

Computational chemistry has become an essential tool for the verification and elucidation of complex molecular structures, including that of this compound. nih.govresearchgate.net Density Functional Theory (DFT) is a particularly powerful method used to predict molecular properties with high accuracy. mdpi.comnih.gov

DFT Calculations for Structure and NMR Chemical Shift Prediction:

For a proposed structure of this compound, DFT calculations can be used to optimize the geometry of various possible stereoisomers to find their most stable conformations. chemrxiv.org Following geometry optimization, the NMR chemical shifts (¹H and ¹³C) for each conformer can be calculated. cam.ac.uk These calculated shifts are then averaged based on the Boltzmann population of each conformer and compared with the experimental NMR data. mdpi.com A low root-mean-square deviation (RMSD) between the calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure and its relative stereochemistry. mdpi.com This approach is often part of a broader strategy known as Computer-Assisted Structure Elucidation (CASE), which systematically generates and ranks all possible structures consistent with the available spectroscopic data. nih.gov

Theoretical Calculation of Chiroptical Spectra:

A critical application of computational chemistry in the context of this compound is the prediction of its chiroptical spectra. mdpi.com The process generally involves:

A conformational search to identify all low-energy conformers of the molecule. chemrxiv.org

Geometry optimization of each conformer using a suitable DFT functional and basis set. researchgate.netcam.ac.uk

Calculation of the ECD and/or ORD spectra for each conformer.

Boltzmann-averaging of the individual spectra to generate a final theoretical spectrum for each stereoisomer. nih.gov

This final calculated spectrum is then compared with the experimental spectrum. researchgate.net A high degree of similarity between the theoretical spectrum of one specific stereoisomer and the experimental spectrum of natural this compound allows for the unambiguous assignment of its absolute configuration. encyclopedia.pub The choice of the DFT functional and basis set is crucial for the accuracy of these predictions. chemrxiv.orgcam.ac.uk

| Computational Method | Application for this compound | Key Parameters/Considerations |

| Density Functional Theory (DFT) | Geometry optimization of possible stereoisomers; Calculation of NMR chemical shifts. researchgate.netmdpi.com | Choice of functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G, 6-311G). cam.ac.uk |

| Time-Dependent DFT (TD-DFT) | Calculation of theoretical ECD and ORD spectra for each conformer. researchgate.net | Conformational search and Boltzmann averaging of spectra. chemrxiv.orgnih.gov |

| Computer-Assisted Structure Elucidation (CASE) | Systematic generation and ranking of possible structures based on spectroscopic data. nih.gov | Integration with DFT calculations for enhanced accuracy. mdpi.com |

Synthetic Strategies and Total Synthesis of Samaderine E

Retrosynthetic Analysis of the Samaderine E Skeleton

A logical retrosynthetic analysis of the this compound skeleton reveals several key disconnections that simplify the complex target molecule into more manageable and synthetically accessible precursors. A common strategy commences with disconnecting the pentacyclic framework at the D-ring lactone and the A-ring functionalities. This leads back to a tetracyclic core, which is a common intermediate in the synthesis of many quassinoids. researchgate.net

Further disconnection of the tetracyclic intermediate often involves an intramolecular Diels-Alder (IMDA) reaction to form the AB-ring system or a related annulation strategy. researchgate.netnih.gov This approach highlights the importance of constructing a highly functionalized C-ring precursor that incorporates the necessary stereochemistry and functional handles for the subsequent cyclizations. The starting point for many syntheses is a chiral pool material, such as (S)-(+)-carvone, which provides a stereochemical foundation for the entire synthetic sequence. researchgate.netnih.gov This retrosynthetic blueprint guides the forward synthesis, dictating the sequence of bond formations and functional group manipulations required to achieve the total synthesis of this compound and its derivatives.

Key Methodological Advances in this compound Total Synthesis

The total synthesis of this compound and its analogues has spurred the development and application of several key chemical methodologies. These advancements have been crucial in overcoming the stereochemical and functional group challenges inherent in the target molecule.

A pivotal challenge in the synthesis of this compound is the stereocontrolled construction of its rigid quassinoid core. A significant breakthrough in this area was the application of an intramolecular Diels-Alder (IMDA) reaction to forge the tetracyclic framework. researchgate.net This powerful cyclization strategy allows for the simultaneous formation of multiple stereocenters with a high degree of control. The stereochemical outcome of the IMDA reaction is often dictated by the geometry of the dienophile and the diene, which are carefully engineered in the synthetic precursors.

Another critical aspect is the formation of the C-ring, which often involves a series of stereoselective transformations. For instance, the synthesis reported by Shing and Yeung utilized a regioselective allylic oxidation on ring C, followed by a regio- and stereoselective reduction of a ketone to establish the correct stereochemistry. researchgate.netnih.gov Furthermore, a stereocontrolled epoxidation and the subsequent formation of an epoxymethano-bridge were instrumental in rigidifying the C-ring and influencing the stereochemical outcome of subsequent reactions. researchgate.net The rigidity of the C-ring, enforced by the epoxy-methano bridge, was found to direct the enolate attack in an intramolecular aldol (B89426) addition from a specific face, thereby controlling the stereochemistry at a key carbon center. researchgate.net However, this same rigidity prevented the formation of the natural C-14 stereochemistry required for this compound in some approaches, leading instead to the synthesis of its epimer, 14-epi-Samaderine E. uef.fi

The development of strategies for the stereoselective construction of the trans-1,2-diol motif in the A-ring of related quassinoids, such as Samaderine C, has also been a focus of research. nih.govacs.org These methods often employ stereoselective α-hydroxylation of a silyl (B83357) enol ether followed by reduction, offering a general approach to this common structural feature. nih.govacs.org

The synthesis of this compound is characterized by a multitude of functional group interconversions and strategic oxidation reactions. These transformations are essential for installing the correct oxidation state at various positions of the quassinoid skeleton.

Oxidation Strategies:

Allylic oxidation is a frequently employed strategy to introduce carbonyl functionalities. For example, chromium trioxide (CrO₃) in the presence of 3,5-dimethylpyrazole (B48361) has been used for the regioselective allylic oxidation at C11. scribd.com Manganese(III) acetate (B1210297) is another reagent utilized for allylic oxidation on the A-ring. researchgate.netscribd.com The Dess-Martin periodinane (DMP) is a mild and selective reagent used for the oxidation of alcohols to aldehydes or ketones, such as in the conversion of a C-1 acetate to a triketone intermediate. uef.fieurekaselect.com Fetizon's reagent (silver carbonate on celite) has also been applied for the oxidation of a lactol to a lactone. uef.fiscribd.com

Functional Group Interconversions:

The conversion of one functional group to another is a recurring theme in the synthetic routes. For instance, the conversion of an alcohol to a good leaving group, such as a triflate, allows for subsequent nucleophilic substitution to invert stereocenters. scribd.com The transformation of esters to other functional groups is also a key step. For example, the cleavage of an ester with potassium carbonate in methanol (B129727) is a common deprotection step. uef.fi The reduction of esters to aldehydes can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H). imperial.ac.uk Nitriles can also serve as precursors to aldehydes through reduction with DIBAL-H. vanderbilt.edu

The management of protecting groups is another critical aspect. Silyl ethers are commonly used to protect hydroxyl groups and can be selectively removed under acidic conditions. uef.fi Acetonides are employed to protect diols and can be hydrolyzed with acid. scribd.com These carefully orchestrated functional group interconversions and oxidation reactions are integral to the successful construction of the complex this compound molecule.

Stereoselective Construction of this compound's Quassinoid Core

Semi-Synthesis Approaches to this compound and Related Analogues

While full total synthesis provides a versatile platform for creating structural diversity, semi-synthesis offers a more direct route to analogues of this compound by leveraging the availability of related natural products. This approach involves chemically modifying a naturally occurring quassinoid to produce this compound or its derivatives. Although specific semi-synthetic routes starting from a closely related natural product to directly yield this compound are not extensively detailed in the provided search results, the concept is a well-established strategy in natural product chemistry. pageplace.de

For instance, the divergence of a total synthesis pathway intended for one quassinoid to produce an analogue of another, such as the synthesis of (-)-14-epi-samaderine E from an intermediate in the total synthesis of (-)-samaderine Y, demonstrates the feasibility of accessing different quassinoid frameworks from a common advanced intermediate. uef.fi This highlights the potential for a semi-synthetic strategy where a more abundant quassinoid could be chemically transformed into the rarer this compound. Such an approach would typically involve stereoselective reductions, oxidations, and functional group manipulations to alter the substitution pattern and stereochemistry of the starting material to match that of the target molecule.

Comparative Analysis of Different Synthetic Routes to this compound

A comparative analysis of the synthetic routes towards this compound and its close analogue, (-)-14-epi-samaderine E, reveals distinct strategies and varying degrees of efficiency. The most prominent and well-documented route is the one developed by Shing and Yeung, which commences from the chiral pool starting material, (S)-(+)-carvone. researchgate.netnih.gov

Shing and Yeung's Approach:

Starting Material: (S)-(+)-carvone. nih.gov

Key Features: This is an enantiospecific synthesis that establishes nine new chiral centers. researchgate.netnih.gov It relies on several crucial transformations, including a regioselective allylic oxidation, a stereocontrolled epoxidation, the formation of an epoxymethano-bridge, a chemoselective Grignard reaction, an intramolecular Diels-Alder reaction, and an intramolecular aldol addition. researchgate.netnih.gov

Efficiency: The synthesis of unnatural (-)-14-epi-samaderine E was accomplished in 18 steps, while the related natural product (-)-samaderine Y was synthesized in 21 steps. nih.gov The syntheses are noted for being short and efficient, with an average yield of over 80% for each transformation. researchgate.netnih.gov

Limitations: A key limitation of this strategy was the lack of stereocontrol in the final intramolecular aldol reaction, which prevented the synthesis of natural this compound and instead yielded its C-14 epimer. uef.fi This was attributed to the rigid conformation of the C-ring, which directed the enolate attack from only one face. researchgate.net

While a direct comparative analysis with other completed total syntheses of natural this compound is limited by the available information, the work by Shing and Yeung stands as a landmark achievement in the field of quassinoid synthesis. It showcases a powerful and flexible strategy for constructing the complex pentacyclic core of this family of natural products. The challenges encountered, particularly in controlling the stereochemistry at C-14, provide valuable insights for the design of future synthetic routes that may overcome this hurdle and achieve the total synthesis of natural this compound.

Biosynthetic Pathways of Samaderine E

Proposed Precursor Identification in Samaderine E Biosynthesis within Simaroubaceae

The biosynthesis of quassinoids, such as this compound, is believed to originate from the degradation of triterpenoid (B12794562) precursors. nih.govnumberanalytics.com It is widely accepted that these precursors are tetracyclic triterpenes, with euphol (B7945317) or the closely related tirucallol (B1683181) often cited as the initial starting points. uef.firesearchgate.net These precursors are themselves derived from the cyclization of 2,3-oxidosqualene (B107256). nih.gov

Recent research has provided more specific insights, identifying the protolimonoid melianol (B1676181) as a key intermediate in the early stages of quassinoid biosynthesis. nih.govresearchgate.net This finding is significant as it establishes a direct biosynthetic link between quassinoids and limonoids, another class of modified triterpenoids. The formation of melianol from 2,3-oxidosqualene is considered the first committed step in the pathway. nih.gov The general consensus is that quassinoids are derived from the apo-euphol or apo-tirucallol prototriterpene skeletons. scholarsresearchlibrary.com

The proposed biosynthetic pathway suggests that the C30 triterpenoid precursor undergoes a series of oxidative degradations to form the characteristic C18, C19, C20, C22, or C25 skeletons of various quassinoids. numberanalytics.comuef.firesearchgate.net this compound itself possesses a C20 picrasane (B1241345) skeleton. uef.fi

Enzymatic Transformations and Key Biogenetic Steps in this compound Formation

The conversion of the initial triterpenoid precursor into this compound involves a cascade of enzymatic reactions, including oxidations, rearrangements, and ring cleavages. numberanalytics.com While the entire pathway to this compound has not been fully elucidated, key enzymatic players and biogenetic steps have been identified through studies on related quassinoids and limonoids. nih.gov

Key enzymatic transformations include:

Oxidosqualene Cyclization: An oxidosqualene cyclase (OSC) catalyzes the initial cyclization of 2,3-oxidosqualene to form the protolimonoid scaffold. nih.govresearchgate.net

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the extensive oxidative modifications of the triterpenoid backbone. numberanalytics.comnih.gov Specific CYPs are responsible for hydroxylations and other oxidative steps that lead to the formation of intermediates like melianol. nih.govresearchgate.net For instance, the conversion of the initial cyclization product to melianol is catalyzed by two distinct cytochrome P450s. nih.gov

Oxidoreductases and Isomerases: These enzymes are also believed to play significant roles in the reduction and rearrangement reactions that shape the final quassinoid structure. numberanalytics.com

Skeletal Rearrangements: The pathway involves significant remodeling of the carbon skeleton. For example, the formation of the butenolide D-ring, a common feature in many quassinoids, is a key biogenetic step. uef.fi The biogenesis from a C-25 quassinoid to a C-20 quassinoid, like that of this compound, is proposed to occur via a Baeyer-Villiger oxidation. nih.gov

The sequence of these enzymatic reactions leads to the formation of the highly functionalized and structurally diverse quassinoids found in nature. numberanalytics.com

Isotopic Labeling Studies in Elucidating this compound Biosynthetic Cascade

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors and elucidating biosynthetic pathways. nih.govnih.gov While specific isotopic labeling studies exclusively focused on this compound are not extensively documented in the available literature, the general principles of this method are fundamental to understanding quassinoid biosynthesis.

The general strategy for elucidating a biosynthetic pathway using isotopic labeling involves:

Proposing a pathway: Based on known chemical reactions and identified intermediates, a hypothetical pathway is constructed. nih.gov

Feeding labeled precursors: Isotopically labeled precursors (e.g., with ¹³C, ¹⁴C, ²H, or ¹⁸O) are administered to the plant or cell culture. biorxiv.org

Isolation and analysis: The target compound, in this case, this compound, is isolated, and the distribution of the isotopic label is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govgacbe.ac.in

This approach allows researchers to confirm precursor-product relationships and map the sequence of reactions in the biosynthetic cascade. nih.gov For example, labeling studies would be instrumental in confirming the proposed role of melianol and in tracking the intricate rearrangements and carbon losses that occur to form the final this compound structure. nih.gov Although direct studies on this compound are sparse, the biosynthetic proposal for related quassinoids has been supported by radiolabeling studies. escholarship.org

Genetic Basis of this compound Biosynthesis in Plant Species

The enzymes responsible for the biosynthesis of this compound are encoded by specific genes within the plant's genome. google.com Identifying these genes is crucial for understanding the regulation of the pathway and for potential biotechnological applications. scholarsresearchlibrary.com

Transcriptome analysis of quassinoid-producing plants, such as Ailanthus altissima and Eurycoma longifolia, has been a key strategy for gene discovery. nih.govscholarsresearchlibrary.comscholarsresearchlibrary.com By comparing the transcriptomes of different tissues or plants with varying quassinoid content, researchers can identify candidate genes that are co-expressed with the production of these compounds. nih.govnih.gov

Key findings from genetic studies on quassinoid biosynthesis include:

Identification of Oxidosqualene Cyclase (OSC) genes: Researchers have identified OSC genes that catalyze the first committed step in the pathway. nih.gov

Identification of Cytochrome P450 (CYP) genes: Several CYP genes involved in the subsequent oxidative steps have been discovered through transcriptome mining and functional characterization. nih.govscholarsresearchlibrary.com In A. altissima, the genes for an oxidosqualene cyclase (AaTS) and two P450s (AaCYP71CD4 and AaCYP71BQ17) were identified as responsible for the initial three steps leading to melianol. nih.gov

Co-expression Analysis: Genes involved in the same biosynthetic pathway are often co-expressed. This principle has been used to successfully identify clusters of genes responsible for different stages of quassinoid formation. nih.govnih.gov

Transcription Factors: Genes encoding transcription factors, such as WRKY and AP2/ERF, have been identified as potentially regulating the quassinoid biosynthetic pathway. scholarsresearchlibrary.com

These genetic studies provide a foundation for understanding how plants like Samadera indica produce this compound and open the door for manipulating this pathway.

Biotechnological Approaches for Heterologous Biosynthesis of this compound

The complex structure and low natural abundance of this compound make its chemical synthesis challenging and its extraction from plants inefficient. nih.govnumberanalytics.com Biotechnological approaches, specifically heterologous biosynthesis, offer a promising alternative for sustainable production. researchgate.netrsc.org This involves transferring the entire biosynthetic pathway for this compound into a host organism that is easier to cultivate, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). google.comnih.gov

The key steps in developing a heterologous production system for this compound include:

Gene Discovery: Identifying all the genes encoding the biosynthetic enzymes in the pathway, as discussed in the previous section. nih.gov

Gene Transfer and Assembly: Cloning the identified genes into suitable expression vectors and transferring them into the chosen heterologous host. nih.govmdpi.com This often involves assembling large gene clusters. mdpi.com

Host Engineering: Optimizing the host's metabolism to provide sufficient precursors (like 2,3-oxidosqualene) and to tolerate the production of the target compound. researchgate.net

Functional Expression: Ensuring that the plant enzymes are correctly folded and functional in the microbial host. nih.gov

While the complete heterologous production of a complex quassinoid like this compound has not yet been fully achieved, significant progress has been made in producing key precursors and related triterpenoids. For instance, the heterologous production of the precursor melianol has been successfully demonstrated in Nicotiana benthamiana. biorxiv.org Furthermore, the enzymes involved are seen as crucial for the future biotechnological production of quassinoids. acs.org The development of advanced genetic tools, including CRISPR-Cas9, facilitates the engineering of these complex pathways in heterologous hosts. researchgate.netnih.gov

Pre Clinical Investigations into the Molecular and Cellular Mechanisms of Samaderine E Activity

Samaderine E Modulation of Cellular Proliferation and Apoptosis in Pre-clinical Models

This compound has been shown to influence cell proliferation and apoptosis, two fundamental processes that are tightly regulated in normal cells but often dysregulated in disease states. oatext.comoatext.com Its ability to interfere with the cell cycle and trigger programmed cell death pathways is a key area of research.

The cell cycle is a highly regulated series of events that leads to cell division and proliferation. frontiersin.org This process is controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.com The progression through different phases of the cell cycle (G1, S, G2, and M) is driven by the sequential activation and deactivation of these CDK-cyclin complexes. mdpi.commdpi.com

Cell cycle arrest is a crucial mechanism to halt the proliferation of cells, often in response to cellular stress or damage. frontiersin.orgbiorxiv.org This arrest is primarily mediated by tumor suppressor pathways, such as the p53/p21WAF1/CIP1 and p16INK4A/pRB pathways. frontiersin.org When activated, these pathways can inhibit the activity of CDK-cyclin complexes, thereby preventing the cell from progressing to the next phase of the cell cycle. mdpi.com For instance, p21 can bind to and inhibit various CDK-cyclin complexes, leading to arrest at the G1/S or G2/M checkpoints. mdpi.comoncotarget.com

While the precise mechanisms by which this compound induces cell cycle arrest are still under detailed investigation, its ability to halt cell proliferation suggests an interaction with these regulatory pathways. oatext.com The induction of cell cycle arrest is a common mechanism for many bioactive compounds that exhibit anti-proliferative effects. mdpi.com

| Regulator | Function | Role in Cell Cycle Arrest |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Enzymes that drive the cell cycle by phosphorylating key substrates. | Inhibition of CDK activity leads to cell cycle arrest. |

| Cyclins | Regulatory proteins that bind to and activate CDKs. | Downregulation of cyclins can cause cell cycle arrest. |

| p53 | A tumor suppressor protein that responds to cellular stress. | Activates the transcription of cell cycle inhibitors like p21. researchgate.net |

| p21 | A CDK inhibitor protein. | Binds to and inhibits CDK-cyclin complexes, causing G1/S and G2/M arrest. oncotarget.com |

| Retinoblastoma protein (Rb) | A tumor suppressor that controls the G1/S transition. | Hypophosphorylated Rb binds to E2F, preventing the transcription of genes required for S phase. mdpi.com |

Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells and is characterized by distinct morphological and biochemical features. youtube.com This process is primarily executed through two major signaling pathways: the intrinsic and extrinsic pathways. nih.govthermofisher.commdpi.com Both pathways converge on the activation of a family of proteases called caspases, which are responsible for the dismantling of the cell. thermofisher.comresearchgate.net

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand or TNF-α, to their corresponding death receptors on the cell surface. researchgate.netnih.gov This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. researchgate.net

The intrinsic pathway , also known as the mitochondrial pathway, is triggered by various intracellular stress signals, including DNA damage and oxidative stress. thermofisher.comresearchgate.net These signals lead to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial membrane. researchgate.netresearchgate.net This results in the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator caspase-9. nih.gov

Both initiator caspases, caspase-8 and caspase-9, can then activate executioner caspases, such as caspase-3 and caspase-7, which carry out the final steps of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov

Pre-clinical studies suggest that this compound can induce apoptosis, a key mechanism contributing to its observed biological activities. The induction of apoptosis is a desirable characteristic for potential therapeutic agents, particularly in the context of diseases characterized by uncontrolled cell proliferation. nih.gov

| Component | Pathway | Function |

|---|---|---|

| Death Receptors (e.g., Fas, TNF receptor) | Extrinsic | Initiate the apoptotic signal upon ligand binding. nih.gov |

| Caspase-8 | Extrinsic | Initiator caspase activated by death receptor signaling. mdpi.com |

| Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2) | Intrinsic | Regulate mitochondrial membrane permeability. nih.gov |

| Cytochrome c | Intrinsic | Released from mitochondria to initiate apoptosome formation. nih.gov |

| Caspase-9 | Intrinsic | Initiator caspase activated by the apoptosome. nih.gov |

| Caspase-3, -7 | Common Execution | Executioner caspases that dismantle the cell. nih.gov |

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, such as damaged organelles and misfolded proteins. nih.gov This process plays a critical role in maintaining cellular homeostasis and responding to various forms of stress. nih.gov The modulation of autophagy has been proposed as a therapeutic strategy for a variety of diseases. eurekaselect.comnih.gov

The role of autophagy in the context of disease is complex and can be context-dependent. nih.gov In some situations, the induction of autophagy can be a pro-survival mechanism, helping cells to cope with stress. nih.gov In other contexts, excessive or dysregulated autophagy can contribute to cell death. nih.gov

While the specific effects of this compound on autophagy are not yet extensively detailed in the available literature, the first total synthesis of (+)-epogymnolactam, another natural product, has been noted for its activity as an autophagy inducer. eurekaselect.com Given that many bioactive natural products modulate this pathway, investigating the potential of this compound to influence autophagy is a logical next step in understanding its full spectrum of cellular effects. nih.gov

Programmed Cell Death Pathways Activated by this compound (e.g., intrinsic, extrinsic apoptosis)

Anti-Inflammatory Mechanisms of this compound in Pre-clinical Studies

In addition to its effects on cell proliferation and apoptosis, this compound has demonstrated anti-inflammatory properties in pre-clinical models. whiterose.ac.uk Inflammation is a complex biological response to harmful stimuli and is mediated by a variety of signaling molecules and pathways. termedia.pl

Cytokines and chemokines are small proteins that play a crucial role in cell signaling, particularly in the immune system. termedia.plcellgs.com They are key mediators of the inflammatory response, with some promoting inflammation (pro-inflammatory) and others suppressing it (anti-inflammatory). termedia.plresearchgate.net Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), can initiate and amplify the inflammatory cascade. termedia.pl Chemokines are a specific type of cytokine that directs the migration of immune cells to sites of inflammation. termedia.pl

The modulation of cytokine and chemokine production is a key mechanism by which anti-inflammatory agents exert their effects. researchgate.net Pre-clinical studies have shown that certain quassinoids, the class of compounds to which this compound belongs, can exhibit anti-inflammatory properties. ukzn.ac.zawhiterose.ac.uk It has been reported that samaderines B and X show marked anti-inflammatory properties by inhibiting exudate volume and leukocyte numbers in a carrageenan-induced pleurisy model in rats. whiterose.ac.uk While direct evidence for this compound's effect on specific cytokines and chemokines is still emerging, its classification as an anti-inflammatory quassinoid suggests it may act through similar modulatory mechanisms. whiterose.ac.uk

The production of inflammatory mediators like cytokines and chemokines is regulated by complex intracellular signaling pathways. researchgate.net Two of the most important pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netresearchgate.net

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. wikipedia.orggenome.jp In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins called IκBs. wikipedia.org Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB, leading to its degradation. wikipedia.org This allows NF-κB to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes, including those for cytokines and chemokines. frontiersin.orgfrontiersin.org The canonical NF-κB pathway is a key player in promoting inflammation. nih.gov

The MAPK pathway is another crucial signaling cascade involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. wikipedia.orgkegg.jp The MAPK family includes several distinct subfamilies, such as ERK, JNK, and p38 MAPKs. kegg.jp These kinases are activated in a tiered cascade and can, in turn, activate various transcription factors that regulate the expression of inflammatory genes. researchgate.netcreativebiomart.net

The anti-inflammatory effects of many natural compounds are attributed to their ability to inhibit these key signaling pathways. researchgate.net Given that this compound has been noted for its anti-inflammatory properties, it is plausible that it exerts these effects by interfering with the NF-κB and/or MAPK signaling cascades, thereby reducing the production of pro-inflammatory mediators. whiterose.ac.ukresearchgate.net

| Pathway | Key Proteins | Function in Inflammation |

|---|---|---|

| NF-κB Pathway | NF-κB, IκB, IKK | Regulates the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. frontiersin.orgfrontiersin.org |

| MAPK Pathway | ERK, JNK, p38 | Regulates the expression of inflammatory genes and cellular stress responses. researchgate.netcreativebiomart.net |

Cytokine and Chemokine Modulation by this compound

Antiviral Properties of this compound: Mechanism-Based Research

Extensive literature searches for the specific antiviral mechanisms of this compound did not yield detailed, mechanism-based research findings. While quassinoids as a class have been noted for their potential antiviral effects, specific studies elucidating the direct interference of this compound with viral replication cycles or its host-targeting antiviral actions are not well-documented in the available scientific literature. researchgate.netasm.org General antiviral strategies include the disruption of the viral replication cycle and targeting host factors essential for viral propagation. nih.govnih.govnih.gov However, specific data on how this compound might engage in these activities, such as inhibiting viral entry, replication machinery like polymerases, or modulating host-cell pathways to its advantage, remains to be established through dedicated pre-clinical research. nih.govuniprot.org

This compound Interference with Viral Replication Cycles in In Vitro Models

There is a notable lack of specific studies detailing the interference of this compound with the replication cycles of various viruses in in vitro models. The general mechanisms of antiviral action often involve inhibiting key stages of viral life, such as attachment, penetration, uncoating, synthesis of viral components, assembly, and release. nih.gov For instance, some antiviral agents work by disrupting the viral envelope or inhibiting viral enzymes essential for replication. nih.gov However, research that specifically investigates this compound's ability to inhibit these processes is not currently available.

Host-Targeting Mechanisms of this compound Antiviral Action

Host-targeting antivirals represent a promising strategy as they are less prone to the development of viral resistance. nih.govresearchgate.net These agents may work by modulating host cellular pathways that viruses hijack for their own replication. nih.govnih.gov While there is speculation that some natural compounds may exert their antiviral effects through such mechanisms, specific preclinical studies demonstrating that this compound acts as a host-targeting antiviral agent are absent from the current body of scientific literature.

Anti-parasitic Mechanisms of this compound (e.g., Antimalarial Activity)

This compound has demonstrated notable anti-parasitic activity, particularly against the malaria parasite, Plasmodium falciparum. core.ac.ukresearchgate.net Its efficacy has been evaluated in various in vitro settings, revealing its potential as an antimalarial compound.

This compound Effects on Parasite Growth and Survival In Vitro

Pre-clinical in vitro studies have consistently shown that this compound inhibits the growth and survival of Plasmodium falciparum. core.ac.ukfrontiersin.org The compound's activity has been quantified through measurements of the 50% inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the parasite's growth.

Research has reported varying IC50 values for this compound against different strains of P. falciparum, highlighting its potency. For instance, against the chloroquine-resistant K1 strain, this compound has an IC50 value of 40 ng/mL. researchgate.net Another study reported an IC50 value of 0.014 µM against the same K1 strain. The inhibitory activity of this compound is part of a broader characteristic of quassinoids, which are known to inhibit the incorporation of [3H]hypoxanthine into the parasite, a measure of parasite viability. asm.org

| P. falciparum Strain | IC50 Value | Reference |

|---|---|---|

| K1 (chloroquine-resistant) | 40 ng/mL | researchgate.net |

| K1 (chloroquine-resistant) | 0.014 µM |

Molecular Targets of this compound in Parasitic Organisms

The primary molecular mechanism underlying the anti-parasitic activity of this compound and other quassinoids is the inhibition of protein synthesis. researchgate.netnih.govnih.gov This class of compounds is believed to target the parasite's ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. nih.govresearchgate.net By interfering with this fundamental process, this compound effectively halts the production of proteins that are essential for the parasite's growth, development, and survival. nih.govwho.int

Studies on related quassinoids have shown that they inhibit protein synthesis more rapidly than nucleic acid synthesis in P. falciparum. researchgate.net This suggests a direct or highly proximal effect on the translational apparatus. While the precise binding site of this compound on the Plasmodium ribosome has not been definitively elucidated, the consistent findings across the quassinoid class point towards the ribosome as the key molecular target. nih.govfrontiersin.org This inhibition of protein synthesis ultimately leads to the arrest of the parasite's life cycle and cell death. nih.gov

Other Biological Activities of this compound: Mechanistic Insights in Pre-clinical Contexts

Beyond its anti-parasitic properties, this compound has been investigated for other biological activities in preclinical models, notably for its anti-inflammatory and cytotoxic effects.

The anti-inflammatory activity of this compound is thought to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. mdpi.commdpi.com By inhibiting this pathway, this compound can potentially reduce the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation. This mechanism is a key area of interest for the development of new anti-inflammatory therapies. frontiersin.org

This compound has also demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies. frontiersin.orgeurekaselect.com This cell-killing effect is largely attributed to its ability to inhibit protein synthesis, a mechanism shared with its antimalarial action. researchgate.net The inhibition of protein synthesis can trigger a cascade of cellular events, including cell cycle arrest and apoptosis (programmed cell death). oatext.comoatext.comnih.govmdpi.com Studies on other quassinoids have shown they can induce apoptosis and cause cell cycle arrest in cancer cells, suggesting a similar mechanism for this compound. frontiersin.orgnih.govmdpi.com

| Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|

| KB cells | Cytotoxic | 0.04 µg/mL | frontiersin.org |

Immunomodulatory Effects of this compound

While various natural compounds, including those from amphibians and plants, have been studied for their ability to modulate the immune system, specific preclinical studies detailing the immunomodulatory effects of this compound are not extensively available in the current scientific literature. researchgate.netoatext.comnih.gov Research into the broader class of quassinoids suggests potential interactions with inflammatory pathways, but dedicated investigations into how this compound specifically affects immune cells, cytokine production, or inflammatory signaling cascades have not been reported. researchgate.net

Enzyme Inhibition by this compound

Preclinical research, primarily through computational methods, has identified this compound as a potential inhibitor of the KRas oncoprotein. nih.govscispace.comtandfonline.com The Ras family of proteins, particularly KRas, are among the most frequently mutated oncogenes in human cancers, including pancreatic, colon, and lung cancers. nih.govtandfonline.com These mutations often lead to reduced GTPase activity, locking the protein in a prolonged state of activation which promotes cancer cell growth and survival. nih.govscispace.com The identification of this compound as a potential inhibitor highlights its therapeutic promise in targeting cancers driven by KRas mutations. nih.govscispace.com While its potential as a KRas inhibitor is a key finding, other enzyme inhibition activities have not been as thoroughly investigated.

Molecular Docking and In Silico Predictions for this compound Target Identification

To identify potential molecular targets for this compound, researchers have employed in silico techniques, which are computational methods for predicting interactions between molecules. researchgate.netnih.govontosight.ai A structure-based virtual screening of an extensive database containing 11,698 phytochemicals was conducted to find potential inhibitors of the KRas oncoprotein. nih.govtandfonline.com This large-scale computational screening identified this compound as a compound with a notable binding affinity for KRas, suggesting it as a promising candidate for further investigation as a KRas inhibitor. nih.govscispace.com

Binding Affinity and Interaction Patterns of this compound with Target Proteins

Molecular docking simulations have provided detailed insights into the specific interactions between this compound and the KRas oncoprotein. These studies indicate that this compound fits into a functional binding pocket on the KRas protein. nih.govtandfonline.com The binding is stabilized by a series of hydrogen bonds with key amino acid residues in the protein's binding site. tandfonline.com Specifically, this compound forms hydrogen bonds with LYS5, SER39, ARG41, and ASP54, with both LYS5 and ASP54 forming two hydrogen bonds each. tandfonline.com Additionally, the stability of the complex is enhanced by van der Waals forces with residues ASP38, TYR40, LEU56, and TYR71. tandfonline.com

| Interaction Type | Interacting Residues in KRas |

|---|---|

| Hydrogen Bonds | LYS5, SER39, ARG41, ASP54 |

| Van der Waals Interactions | ASP38, TYR40, LEU56, TYR71 |

Molecular Dynamics Simulations and Conformational Changes Induced by this compound

To further explore the stability and dynamics of the this compound-KRas complex, all-atom molecular dynamics (MD) simulations were performed for a duration of 200 nanoseconds. nih.govtandfonline.com These simulations model the movement of atoms over time, providing insights into how the binding of a ligand affects the protein's structure and flexibility. The results showed that the binding of this compound induces conformational changes in the KRas protein. nih.govscispace.com

| Parameter | Free KRas Protein | KRas–this compound Complex |

|---|---|---|

| Average RMSF (nm) | 0.23 | 0.37 |

| Average Rg (nm) | 1.70 | 1.67 |

Preclinical Pharmacokinetic and Pharmacodynamic Studies of this compound in Animal Models

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism, and what its effects are on the body. scholarsresearchlibrary.combiocytogen.comcatapult.org.uk These studies are typically conducted in animal models to predict the drug's behavior in humans. scholarsresearchlibrary.comnih.gov However, based on a review of the available scientific literature, specific preclinical studies detailing the pharmacokinetic and pharmacodynamic profiles of this compound in animal models have not been reported.

Absorption and Distribution Studies of this compound

The absorption and distribution phases of pharmacokinetics determine how a drug enters the bloodstream and reaches its target tissues. scholarsresearchlibrary.comnih.gov There is currently no published data from preclinical animal studies describing the absorption characteristics (e.g., bioavailability) or the tissue distribution patterns of this compound.

Metabolism and Excretion Pathways of this compound in Animal Models

Comprehensive searches of scientific literature and databases did not yield specific studies detailing the metabolism and excretion pathways of this compound in animal models. While the ADME (absorption, distribution, metabolism, and excretion) properties of a compound are critical for its development as a therapeutic agent, it appears that dedicated in vivo pharmacokinetic investigations for this compound have not been published or are not publicly available at this time.

In general, preclinical ADME studies in animal models, such as rodents (mice and rats), are essential to understand how a substance is processed by a living organism. These studies typically involve administering the compound and subsequently analyzing biological samples like blood, urine, and feces to identify metabolic products and determine the primary routes of elimination from the body. This information is crucial for assessing the compound's potential efficacy and safety.

Although research has been conducted on the synthesis and biological activities of this compound and other related quassinoids, the specific metabolic fate and excretory routes of this compound remain an uninvestigated area in the available scientific literature. Therefore, no data on its biotransformation, metabolic products, or the quantitative contribution of renal versus fecal excretion in any animal model can be provided.

The following tables are included as placeholders to illustrate the type of data that would be generated from such studies, but they remain empty due to the lack of available information.

Table 1: Metabolic Profile of this compound in Animal Models (Hypothetical) No data available from current research.

| Animal Model | Biological Matrix | Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|---|---|---|---|

Table 2: Excretion Profile of this compound and its Metabolites in Animal Models (Hypothetical) No data available from current research.

| Animal Model | Route of Excretion | % of Administered Dose (Parent Compound) | % of Administered Dose (Metabolites) | Total % Excreted |

|---|---|---|---|---|

Structure Activity Relationship Sar Studies of Samaderine E Analogues

Identification of Key Pharmacophoric Elements in Samaderine E for Biological Activities

SAR studies on a wide range of quassinoids have revealed several key structural motifs, or pharmacophoric elements, that are consistently associated with their potent biological activities. These findings are largely applicable to this compound, which shares the characteristic picrasane (B1241345) skeleton.

The primary pharmacophoric features essential for the bioactivity of quassinoids like this compound include:

An α,β-unsaturated ketone in Ring A: This Michael acceptor is considered a critical feature for the biological activity of many quassinoids. scielo.brresearchgate.netnih.govajol.info It is believed to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, via Michael addition, leading to the modulation of various signaling pathways. researchgate.net The reactivity of this system can be tuned, but its presence is often a prerequisite for activity. nih.govajol.info

An Ester Side Chain at C-15: The nature of the substituent at the C-15 position is a key determinant of pharmacological activity. nih.govscielo.br Studies on various quassinoids demonstrate that modification of this ester group can dramatically alter potency and even selectivity. It is suggested that this side chain may enhance the lipophilicity of the compound, aiding its delivery to the site of action, and that the nature of the ester moiety itself may be important for effective interaction with the biological target. ku.ac.ke

Oxygenation Pattern of the C-Ring: The presence of an epoxymethylene bridge, typically between C-8 and C-11 or C-8 and C-13, is another structural requirement considered important for the potent antimalarial and cytotoxic activities of many quassinoids. scielo.brresearchgate.net

Hydroxyl Groups: Free hydroxyl groups at various positions on the quassinoid scaffold, such as at C-12, have been shown to be important for cytotoxic, larvicidal, and antimalarial activities. scielo.br Acetylation of these hydroxyls often leads to a decrease in activity, highlighting their role in target binding, likely through hydrogen bond formation. scielo.br

A computational study involving structure-based virtual screening identified this compound as a potential inhibitor of the KRas oncoprotein. nih.gov This in silico analysis further supports the importance of the specific three-dimensional arrangement of functional groups on the this compound scaffold for its interaction with biological macromolecules, identifying binding to residues such as ARG41 and ASP54 in KRas as potentially significant. nih.gov

Impact of Specific Structural Modifications on this compound's Biological Activities

While direct SAR studies on a large library of synthetically modified this compound analogues are limited, extensive research on closely related quassinoids provides significant insight into how structural changes affect biological activity. These findings can be extrapolated to predict the SAR of this compound.

Key structural modifications and their effects are summarized below:

Modification of the C-15 Ester Group: This is one of the most explored modifications. Studies on the quassinoid brusatol (B1667952) showed that acylation at C-15 with a lipidic α-amino acid could maintain antimalarial activity while reducing general cytotoxicity against human KB cells. ucl.ac.uk This suggests that the C-15 side chain can be modified to improve the therapeutic index. In another study, new C-15-modified quassinoid analogues of bruceantinol (B162264) were synthesized, confirming that this side chain is a critical determinant of their ability to inhibit protein synthesis in colorectal cancer cells. nih.gov

Modification of Ring A: The α,β-unsaturated ketone in ring A is crucial. For the related quassinoid, isobrucein B, the enone group is proposed to act as a Michael acceptor for biological nucleophiles. scielo.br Modifications that remove or alter this functionality generally lead to a loss of activity. ajol.info

Modification of Hydroxyl Groups: The importance of free hydroxyl groups is well-documented. For neosergeolide and isobrucein B, acetylation of the C-12 hydroxyl group resulted in derivatives with diminished cytotoxic, larvicidal, and antiplasmodial activities, indicating the hydroxyl group's critical role. scielo.br

Stereochemistry: The stereochemistry of the quassinoid core is vital for activity. The total synthesis of unnatural (-)-14-epi-samaderine E, an epimer of the natural product, was accomplished. uef.finih.gov Although specific activity data for this epimer is not always detailed, the inability to easily synthesize the natural C-14 configuration and the focus on achieving the natural product's stereochemistry underscore the stereospecificity of its biological activity. uef.fi The rigid conformation of the ring system exposes specific faces of the molecule for biological interactions, making the precise spatial arrangement of substituents critical.

Table 1: Impact of Structural Modifications on the Biological Activity of this compound and Related Quassinoids This table is interactive. Click on the headers to sort the data.

| Compound/Analogue Class | Modification | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| Neosergeolide / Isobrucein B | Acetylation of C-12 hydroxyl group | Reduced cytotoxic, larvicidal, and antimalarial activities | scielo.br |

| Brusatol | Acylation of C-15 with lipidic α-amino acid | Maintained antimalarial activity, but with reduced cytotoxicity | ucl.ac.uk |

| Bruceantinol Analogues | Modification of C-15 side chain | Significantly altered inhibition of protein synthesis; confirmed C-15 as a key determinant of activity | nih.gov |

| Quassin (B1678622) Analogues | Introduction of various ester substituents at C-2 and C-15 | Demonstrated that the nature of the C-15 substituent has a marked effect on antiplasmodial activity | ku.ac.ke |

| This compound | 14-epi configuration (unnatural stereoisomer) | Synthesis of the unnatural epimer highlights the importance of the natural stereochemistry for activity | uef.finih.gov |

Rational Design of this compound Analogues Based on SAR Data

The accumulated SAR data provides a solid foundation for the rational design of novel this compound analogues with potentially improved therapeutic properties, such as enhanced potency, greater selectivity, and better pharmacokinetic profiles. malariaworld.orgu-tokyo.ac.jp

The primary strategies for the rational design of quassinoid analogues include:

Optimizing the C-15 Side Chain: Given its profound impact on activity and selectivity, the C-15 ester is a prime target for modification. nih.gov Design strategies involve synthesizing analogues with a variety of ester side chains to enhance target binding or introduce new properties. For example, attaching water-solubilizing groups like glycine (B1666218) or other amino acids to the C-15 side chain has been explored to improve the pharmacokinetic properties of quassinoids. ku.ac.kegoogle.com

Modulating Reactivity of the Ring A Enone: The Michael acceptor in Ring A is crucial for activity but can also be responsible for off-target reactivity and toxicity. nih.gov Rational design can involve fine-tuning the electrophilicity of this system to achieve a balance between desired biological activity and unwanted side effects.

Bioisosteric Replacement and Functional Group Modification: Based on SAR data, specific hydroxyl groups or other functionalities can be modified or replaced to enhance binding affinity or metabolic stability. For instance, if a hydroxyl group is shown to be crucial for binding, analogues can be designed to maintain this hydrogen-bonding capability while improving other properties.

Computational and Structure-Based Design: Modern drug design often employs computational methods. nih.gov For this compound, identifying its potential binding mode to targets like KRas allows for the in silico design of new analogues with predicted higher binding affinities. This structure-based approach can prioritize the synthesis of the most promising compounds, making the drug discovery process more efficient. nih.govmalariaworld.org

The overarching goal of these rational design efforts is to dissociate the potent, desired biological effect (e.g., antimalarial or anticancer activity) from the general cytotoxicity that plagues many potent natural products. ucl.ac.uk By systematically applying the lessons from SAR studies, it is possible to develop novel analogues of this compound that retain its therapeutic potential while minimizing its toxic liabilities.

Synthesis and Pre Clinical Evaluation of Samaderine E Derivatives and Analogues

Design and Synthesis of Novel Samaderine E Analogues

The total synthesis of quassinoids, including analogues of this compound, is a complex undertaking that has been approached through various strategies. A notable achievement in this area was the total synthesis of (-)-Samaderine Y and the unnatural (-)-14-epi-samaderine E from (S)-(+)-carvone. uef.firesearchgate.net This process involved a multi-step sequence with key transformations including regioselective allylic oxidation, stereocontrolled epoxidation, and an intramolecular aldol (B89426) addition. researchgate.net

One of the pivotal steps in these syntheses is the construction of the intricate ring systems characteristic of quassinoids. For instance, the AB ring system of samaderine C, a related quassinoid, was synthesized in 12 steps, highlighting the development of a general approach to the trans-1,2-diol A-ring motif. researchgate.net The synthesis of (-)-14-epi-samaderine E, an unnatural analogue, was achieved from an intermediate in the synthesis of (-)-samaderine Y. uef.fi This demonstrated the potential to diverge from a central synthetic route to create novel analogues. However, a significant challenge encountered was the lack of stereochemical control at the C-14 position during an aldol reaction, which prevented the synthesis of the natural (-)-samaderine E through this particular route. uef.fi

The design of novel analogues often focuses on modifying specific functional groups to probe structure-activity relationships (SARs). For other quassinoids like bruceantin, researchers have synthesized A/B-ring partial analogues to investigate their potential as antimalarial agents. mdpi.com These synthetic efforts provide valuable insights into the structural requirements for biological activity and pave the way for the creation of new compounds with potentially improved properties.

Pre-clinical Assessment of Modified this compound Compounds for Enhanced Potency or Selectivity

Pre-clinical evaluation of this compound and its analogues has primarily focused on their cytotoxic and anti-malarial activities. This compound, along with other related natural quassinoids like samaderines B, X, and Z, has demonstrated significant in vitro cytotoxicity against KB cells with IC50 values ranging from 0.04 to 1.00 μg/ml. jst.go.jp Furthermore, these compounds have shown noteworthy growth-inhibitory activity against a chloroquine-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. jst.go.jprsc.org

The synthesis of unnatural analogues, such as (-)-14-epi-samaderine E, allows for the investigation of how stereochemistry impacts biological activity. While the specific activity of this epi-form is not detailed in the provided search results, its creation is a crucial step in understanding the SAR of the samaderine scaffold. uef.fi

Studies on other quassinoids provide a framework for assessing modified this compound compounds. For example, amino acid conjugates of brusatol (B1667952), another quassinoid, were synthesized and evaluated. uef.fi It was found that these conjugates likely act as prodrugs, releasing the active brusatol. This was supported by the observation that non-cleavable ether-linked derivatives were generally inactive. uef.fi This suggests that similar modifications to this compound could be a viable strategy to explore.

The table below summarizes the reported cytotoxic activity of this compound and related compounds.

| Compound | Cell Line | IC50 (μg/ml) |

| Samaderine B | KB | 0.04 - 1.00 |

| This compound | KB | 0.04 - 1.00 |

| Samaderine X | KB | 0.04 - 1.00 |